molecular formula C8H12N2O3 B1606643 1,3-Diethylbarbituric acid CAS No. 32479-73-5

1,3-Diethylbarbituric acid

Cat. No.: B1606643
CAS No.: 32479-73-5
M. Wt: 184.19 g/mol
InChI Key: XUCMDLYIYOXEBF-UHFFFAOYSA-N
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Description

1,3-Diethylbarbituric acid is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. Barbituric acid itself is not pharmacologically active, but its derivatives, including this compound, have been widely studied for their various applications in medicine, chemistry, and industry. The compound is known for its hypnotic and sedative properties, making it a significant subject of research in the field of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylbarbituric acid can be synthesized through the reaction of diethylurea with malonic acid in the presence of acetic anhydride. The reaction typically takes place in acetic acid as a solvent. The general reaction scheme is as follows:

[ \text{Diethylurea} + \text{Malonic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylbarbituric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized barbituric acid derivatives, while substitution reactions can produce a wide range of substituted barbituric acid compounds.

Scientific Research Applications

1,3-Diethylbarbituric acid has numerous applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as the Knoevenagel condensation reaction.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: this compound and its derivatives are explored for their sedative and hypnotic properties, making them potential candidates for developing new pharmaceuticals.

    Industry: The compound is used in the synthesis of various synthetic intermediates and heterocyclic compounds, which are important in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diethylbarbituric acid involves its interaction with specific molecular targets in the body. The compound primarily acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to increased synaptic inhibition, resulting in sedative and hypnotic effects. The molecular pathways involved include the modulation of chloride ion channels, which helps in stabilizing neuronal membranes and reducing excitability.

Comparison with Similar Compounds

1,3-Diethylbarbituric acid can be compared with other barbituric acid derivatives, such as:

  • 1,3-Dimethylbarbituric acid
  • 5,5-Dimethylbarbituric acid
  • 1,3,5-Trimethylbarbituric acid
  • 1,5,5-Trimethylbarbituric acid
  • Tetramethylbarbituric acid

Uniqueness

This compound is unique due to its specific ethyl substitutions at the 1 and 3 positions of the pyrimidine ring. This structural modification imparts distinct chemical and pharmacological properties compared to other barbituric acid derivatives. For instance, the ethyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-diethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCMDLYIYOXEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186212
Record name 1,3-Diethylbarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32479-73-5
Record name 1,3-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32479-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethylbarbituric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diethylbarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-DIETHYLBARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Acetic anhydride (16 ml, 0.15 mole) was added dropwise over two hours to a solution of 1,3-diethylurea (5.3 g, 0.05 mole) and malonic acid (5.2 g, 0.05 mole) in acetic acid (40 ml) at 65° C. After the addition was complete, the temperature was raised to 90° C. and maintained there for three hours. The solvent was evaporated under reduced pressure and the residue boiled with ethanol for fifteen minutes. After some time, 1,3-diethyl-2,4,6-(1H,3H,5H)- pyrimidinetrione crystallized in cubic crystals, m.p. 52° C.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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